CD36 (93-110)-Cys

platelet aggregation thrombospondin-1 adhesion

CD36 (93-110)-Cys is the validated antagonist peptide for CD36–thrombospondin-1 (TSP-1) blockade. It blocks CD36–TSP-1 binding via a two-step conformational mechanism without affecting the OKM5 antibody epitope. Key applications: partial inhibition of collagen-induced platelet aggregation; reduction of macrophage foam cell formation at 4 μM; and CD36 functional domain mapping. Critically, do not substitute with P139-155—that fragment augments binding (agonist), producing opposite biological outcomes. This peptide is the only tool for specific, clean TSP-1/CD36 antagonism studies.

Molecular Formula C96H151N29O33S
Molecular Weight 2271.5 g/mol
Cat. No. B12377923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD36 (93-110)-Cys
Molecular FormulaC96H151N29O33S
Molecular Weight2271.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C96H151N29O33S/c1-43(2)35-59(116-87(150)60(37-49-17-11-10-12-18-49)117-80(143)54(20-15-33-106-95(102)103)114-91(154)73(44(3)4)123-84(147)55(21-16-34-107-96(104)105)112-78(141)52(98)36-50-22-24-51(127)25-23-50)85(148)108-46(7)76(139)110-53(19-13-14-32-97)79(142)113-58(28-31-70(133)134)83(146)118-62(39-68(101)130)90(153)124-74(45(5)6)92(155)125-75(48(9)126)93(156)115-56(26-29-66(99)128)81(144)120-63(40-71(135)136)86(149)109-47(8)77(140)111-57(27-30-69(131)132)82(145)121-64(41-72(137)138)89(152)119-61(38-67(100)129)88(151)122-65(42-159)94(157)158/h10-12,17-18,22-25,43-48,52-65,73-75,126-127,159H,13-16,19-21,26-42,97-98H2,1-9H3,(H2,99,128)(H2,100,129)(H2,101,130)(H,108,148)(H,109,149)(H,110,139)(H,111,140)(H,112,141)(H,113,142)(H,114,154)(H,115,156)(H,116,150)(H,117,143)(H,118,146)(H,119,152)(H,120,144)(H,121,145)(H,122,151)(H,123,147)(H,124,153)(H,125,155)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,157,158)(H4,102,103,106)(H4,104,105,107)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-,74-,75-/m0/s1
InChIKeyFUUCBPLODPITMD-YVKPXBAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CD36 (93-110)-Cys: A Synthetic Peptide Fragment of the CD36 Thrombospondin-1 Binding Domain


CD36 (93-110)-Cys is a synthetic peptide corresponding to amino acids 93–110 of the human cluster of differentiation 36 (CD36) protein, a class B scavenger receptor expressed on platelets, macrophages, and endothelial cells [1]. The peptide includes a C-terminal cysteine residue for conjugation and retains the sequence YRVRFLAKENVTQDAEDNC, which constitutes a key functional domain involved in the interaction between CD36 and thrombospondin-1 (TSP-1) . This fragment is used as a research tool to probe CD36-mediated adhesive and signaling events, particularly in platelet aggregation and macrophage foam cell formation [2].

Functional Directionality of CD36 Peptide Fragments Prevents Interchangeability


CD36 contains multiple distinct binding sites for TSP-1 that exhibit opposing functional consequences when targeted by different peptide fragments. The 139–155 region (P139-155) binds TSP-1 directly, augments CD36–TSP-1 binding, and enhances ADP- and collagen-induced platelet aggregation [1]. In contrast, the 93–110 region (P93-110) does not bind TSP-1 alone, blocks CD36–TSP-1 binding, and partially inhibits collagen-induced platelet aggregation [1]. This functional antagonism arises from a two-step binding mechanism in which P139-155 binding exposes a cryptic site on TSP-1 that then binds P93-110 with high affinity [2]. Substituting one fragment for the other would yield opposite biological outcomes—agonism versus antagonism—rendering generic peptide interchange impossible for experimental reproducibility.

CD36 (93-110)-Cys Quantitative Differentiation: Comparator-Driven Evidence for Research Procurement


Functional Antagonism vs. Agonism: Head-to-Head Comparison with P139-155

In a direct head-to-head comparison from the same study, CD36 peptide P93-110 and P139-155 exhibited diametrically opposite effects on CD36–TSP-1 interaction. P139-155 significantly augmented CD36 binding to immobilized TSP and enhanced ADP- and collagen-induced platelet aggregation, whereas P93-110 blocked CD36–TSP-1 binding and partially inhibited collagen-induced platelet aggregation [1]. The study further demonstrated that P93-110 does not bind TSP-1 alone but gains high-affinity binding only after P139-155 induces a conformational change in TSP-1, confirming distinct functional roles [1].

platelet aggregation thrombospondin-1 adhesion CD36 receptor

Inhibition of Collagen-Induced Platelet Aggregation: Comparison with P139-155 Augmentation

In platelet-rich plasma assays, P93-110 partially inhibited collagen-induced platelet aggregation, while P139-155 augmented both ADP- and collagen-induced aggregation [1]. The study explicitly notes that P139-155 alone did not induce aggregation but potentiated agonist-induced responses, contrasting sharply with the inhibitory effect of P93-110 [1].

platelet function collagen thrombosis CD36

Inhibition of Macrophage Foam Cell Formation: Comparative Efficacy Against CD36-Dependent Lipid Uptake

CD36 peptide (93-110) significantly reduced lipid droplet accumulation in mouse peritoneal macrophages exposed to NO₂-LDL (50 μg/mL) at a peptide concentration of 4 μM [1]. Quantification showed that lipid droplet area as a percentage of cell area was markedly reduced compared to no-peptide controls [1]. In a separate study, a CD36 transmembrane domain peptide (nTMD) targeting a different CD36 region decreased DiI-oxLDL uptake and foam cell formation, but required a distinct binding interface [2].

atherosclerosis foam cell macrophage oxLDL CD36

Lack of Cross-Reactivity with OKM5 Epitope: Differentiation from P139-155 Binding Profile

In immunoadsorption assays, P139-155 specifically inhibited immunoadsorption of CD36 by the monoclonal antibody OKM5 and was directly immunoadsorbed by OKM5, indicating it contains the OKM5 epitope [1]. In contrast, P93-110 had no effect on OKM5 immunoadsorption [1]. This differential antibody recognition demonstrates that the two peptides map to functionally distinct regions of CD36.

epitope mapping monoclonal antibody CD36 immunoadsorption

Comparative IC50 Values Against CD36-Mediated Cytoadherence: CD36 139-155 Benchmark

In a study of Plasmodium falciparum-infected erythrocyte adhesion to CD36, the related peptide CD36 139-155 exhibited an IC50 of approximately 5 μM for blocking the CD36–PfEMP1 interaction [1]. While CD36 (93-110)-Cys was not directly tested in this malaria adhesion model, the 5 μM benchmark for a CD36-derived peptide in the same extended immunodominant domain provides a class-level reference for potency expectations. Notably, CD36 139-155 acts via a different binding mechanism (direct TSP-1 binding and conformational induction), underscoring that potency comparisons must account for distinct functional modes.

malaria PfEMP1 cytoadherence CD36 IC50

Optimal Use Cases for CD36 (93-110)-Cys Based on Quantitative Differentiation Evidence


Thrombosis and Hemostasis Research: TSP-1–CD36 Antagonism Studies

CD36 (93-110)-Cys is the preferred tool for experiments requiring specific blockade of TSP-1 binding to CD36 without off-target effects on the OKM5 epitope [1]. Its partial inhibition of collagen-induced platelet aggregation [1] makes it suitable for dissecting CD36-dependent pathways in platelet function, thrombosis models, and vascular injury studies. Researchers should not substitute P139-155, which augments aggregation [1].

Atherosclerosis and Macrophage Biology: Foam Cell Formation Inhibition

For studies of CD36-mediated oxidized lipid uptake and foam cell formation, CD36 (93-110)-Cys at 4 μM effectively reduces lipid droplet accumulation in macrophages [1]. This peptide targets the extracellular TSP-1 binding domain rather than the transmembrane domain [2], providing a complementary tool to transmembrane peptides for mapping structure-function relationships in atherogenesis.

CD36 Epitope Mapping and Ligand Binding Site Characterization

Because CD36 (93-110)-Cys does not interact with the OKM5 antibody epitope [1], it is ideal for mapping the spatial separation of functional domains on CD36. Co-administration with OKM5 antibody or P139-155 peptide can elucidate the two-step TSP-1 binding mechanism [1] and the conformational changes induced by P139-155 that expose the high-affinity 93-110 binding site on TSP-1 [2].

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